Antiviral SAR in 5-Alkyluracil Nucleosides
In a comparative study of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracil nucleosides, the 5-n-propyl derivative (FPAU) exhibited a defined position within a SAR trend. The study showed that increasing the 5-alkyl chain length by one carbon unit decreased antiherpetic potency by approximately 1 log order [1]. This places the 5-n-propyl analog as an intermediate in potency and selectivity between the more potent 5-ethyl and less potent 5-butyl and 5-pentyl derivatives [1].
| Evidence Dimension | Antiherpetic Potency (Log Reduction) |
|---|---|
| Target Compound Data | Intermediate potency; ~1 log order less potent than the 5-ethyl analog |
| Comparator Or Baseline | 5-Ethyl analog (baseline); 5-Butyl/5-Pentyl analogs |
| Quantified Difference | ~1 log order decrease in potency per additional carbon unit |
| Conditions | In vitro anti-HSV-1 and HSV-2 assays using 2'-fluoro-ara-U nucleoside derivatives |
Why This Matters
This quantifiable SAR data allows researchers to select 5-n-Propyluracil as a building block when a specific balance of potency and cytotoxicity is required, offering a defined step-change in activity profile from its closest homologs.
- [1] Su, T. L., Watanabe, K. A., Schinazi, R. F., & Fox, J. J. (1986). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Journal of Medicinal Chemistry, 29(1), 151-154. View Source
